Capecitabine-d11

Vue d'ensemble

Description

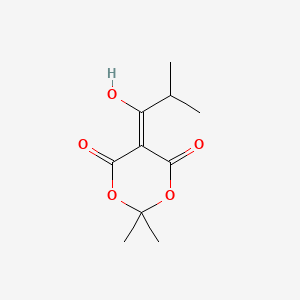

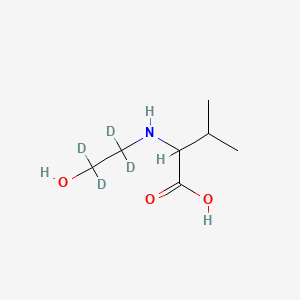

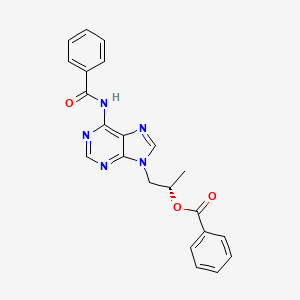

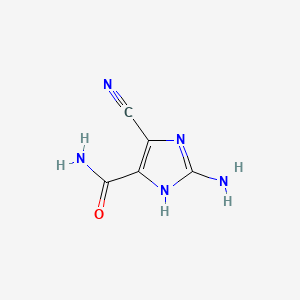

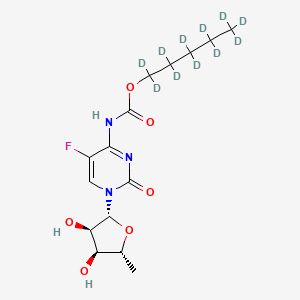

Capecitabine-d11 is the deuterium labeled Capecitabine . Capecitabine is an oral proagent that is converted to its active metabolite, 5-FU, by thymidine phosphorylase .

Synthesis Analysis

The synthesis of Capecitabine involves several steps. The structural confirmation of the intermediary (11) was carried out by acetylating capecitabine standard, which was turned into (11) by treating it with acetic anhydride in pyridine .

Molecular Structure Analysis

The molecular formula of Capecitabine-d11 is C15H22FN3O6 . The molecular weight is 370.42 g/mol . The structure includes a carbamate ester that is cytidine in which the hydrogen at position 5 is replaced by fluorine and in which the amino group attached to position 4 is converted into its N- (penyloxy)carbonyl derivative .

Chemical Reactions Analysis

Capecitabine is an inactive prodrug that is rapidly absorbed from the gastrointestinal tract and enzymatically converted into the active agent 5-fluorouracil (5-FU) through three metabolic steps . Thereupon, 5-FU is inactivated by dihydropyrimidine dehydrogenase (DPD) mainly in the liver to 5,6-dihydro-5-fluorouracil (5-FUH2) which is further metabolized into α-fluoro-β-ureidopropionic (FUPA) and α-fluoro-β-alanine (FBAL) .

Physical And Chemical Properties Analysis

The molecular weight of Capecitabine-d11 is 396.5 g/mol . The molecular formula is C19H28FNO6 . The compound is a carbamate ester .

Applications De Recherche Scientifique

Cancer Therapy

Capecitabine-d11, also known as Capecitabine (CAP), is a prodrug that has been used in the treatment of various types of cancers . It has been particularly effective in treating cancers such as breast or colorectal cancer .

Drug Delivery Systems

Capecitabine-loaded nanoparticles have been used as potential nanocarriers to ameliorate the drug delivery restrictions in chemotherapeutic procedures . These drug-loaded nanoparticles are a potential candidate for drug delivery purposes, especially for treating cancers more efficiently .

Co-Delivery Systems

The co-delivery capability of CAP with other drugs in a stimuli-responsive manner has made these drug-loaded nanoparticles a potential candidate for drug delivery purposes . This co-delivery system has improved the efficacy of the drug delivery procedure .

Nanocomposites in Cancer Therapy

Advancements in Capecitabine-Loaded Nanocomposites have been used as a cutting-edge cancer therapy . These nanocomposites have been used to load anti-cancer drugs to treat cancers more efficiently with lower side effects .

Antineoplastic Properties

CAP has antineoplastic properties and has been encapsulated in PLGA nanoparticles . This encapsulation has been facilitated by the usage of polyvinyl alcohol as a stabilizer .

Chemotherapeutic Procedures

CAP has been used to overcome the drawbacks of traditional drug delivery systems in chemotherapeutic procedures . It has been used to enhance the drug delivery efficacy and reduce the side effects of the chemotherapy process .

Mécanisme D'action

Target of Action

Capecitabine-d11, like its parent compound Capecitabine, is a prodrug that is enzymatically converted to fluorouracil (an antimetabolite) in the tumor . The primary targets of Capecitabine-d11 are the cancerous cells where it interferes with DNA synthesis .

Mode of Action

Once inside the cancerous cells, Capecitabine-d11 is converted to fluorouracil . Fluorouracil is a fluorinated pyrimidine antimetabolite that inhibits thymidylate synthetase, blocking the methylation of deoxyuridylic acid to thymidylic acid, interfering with DNA, and to a lesser degree, RNA synthesis . This interaction with its targets leads to the slowing of tumor tissue growth .

Biochemical Pathways

The biochemical pathways affected by Capecitabine-d11 involve the conversion of the prodrug to its active form, fluorouracil, and the subsequent inhibition of DNA synthesis. The conversion process involves several steps, including the action of enzymes such as carboxylesterase and cytidine deaminase . The inhibition of DNA synthesis disrupts the normal cell cycle, particularly the G1 and S phases .

Pharmacokinetics

The pharmacokinetics of Capecitabine-d11 involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Capecitabine-d11 is rapidly and extensively absorbed . It is metabolized in the liver and tissues to form fluorouracil, which is the active moiety . The inactive metabolites are mainly excreted in the urine . The terminal half-life of Capecitabine-d11 is approximately 0.75 hours .

Result of Action

The molecular and cellular effects of Capecitabine-d11’s action involve the inhibition of DNA synthesis and the slowing of tumor tissue growth . This results in the death of cancerous cells, thereby reducing the size of the tumor and slowing the progression of the disease .

Action Environment

The action, efficacy, and stability of Capecitabine-d11 can be influenced by various environmental factors. For instance, the presence of certain enzymes in the tumor environment is crucial for the conversion of Capecitabine-d11 to its active form . Additionally, factors such as the patient’s renal function can impact the drug’s excretion and overall effectiveness .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O6/c1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)/t8-,10-,11-,13-/m1/s1/i1D3,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGWJHPBXLXJQN-XSFNBKHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678974 | |

| Record name | 5'-Deoxy-5-fluoro-N-{[(~2~H_11_)pentyloxy]carbonyl}cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Capecitabine-d11 | |

CAS RN |

1132662-08-8 | |

| Record name | 5'-Deoxy-5-fluoro-N-{[(~2~H_11_)pentyloxy]carbonyl}cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the role of Capecitabine-d11 in the study and why is it important?

A1: Capecitabine-d11 serves as the internal standard (IS) in the analytical method for quantifying Capecitabine in dried blood spots []. Utilizing a deuterated analog like Capecitabine-d11 is crucial for accurate and reliable quantification using mass spectrometry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.